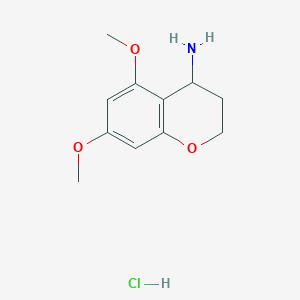

5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

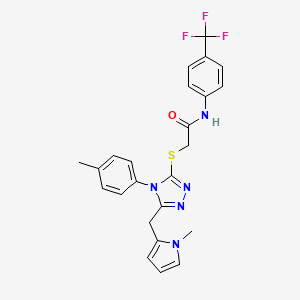

Synthetic Utility in Heterocyclic Systems : Research has explored the utility of similar compounds for the construction of various heterocyclic systems, demonstrating their significance in creating a range of chemically diverse structures with potential antimicrobial and anticancer applications (Ibrahim et al., 2022).

Chemical Reactivity and Derivative Synthesis : Investigations into the chemical reactivity of related chromene derivatives have led to the synthesis of a wide range of products with different functional groups, showcasing the compound's versatility in organic synthesis (El-Gohary et al., 2017).

Medicinal Chemistry and Pharmacology

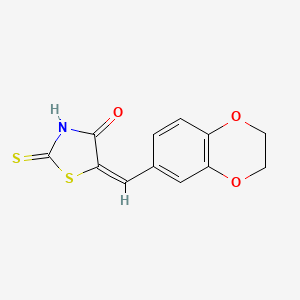

Potential in Anticancer and Antioxidant Agents : Studies have synthesized coumarin derivatives containing elements similar to 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine for their promising antioxidant and antihyperglycemic activities, indicating potential medicinal applications (Kenchappa et al., 2017).

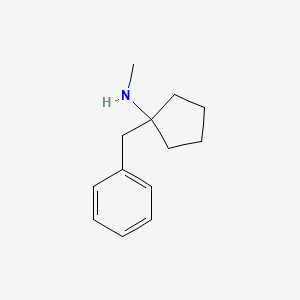

Exploration as Monoamine Oxidase Inhibitors : Derivatives of chromone, akin to 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine, have been designed and synthesized as potent inhibitors of human monoamine oxidase, demonstrating their potential as therapeutic agents for neurological disorders (Rao et al., 2020).

Structural and Molecular Studies

NMR and Molecular Modeling Studies : Research involving compounds with similar structures has been conducted to determine their precise chemical structures using techniques like Nuclear Magnetic Resonance (NMR), providing foundational knowledge for further drug development (Santana et al., 2020).

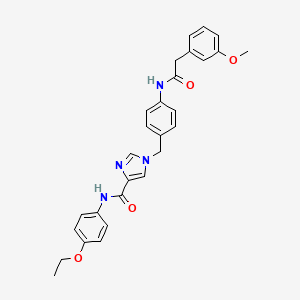

Diversity-Oriented Synthesis and Molecular Docking : The utilization of similar compounds in diversity-oriented synthesis and molecular docking studies highlights their role in the design of new therapeutic agents, aiding in the discovery of novel drug candidates (Singh et al., 2012).

Eigenschaften

IUPAC Name |

5,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7;/h5-6,8H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLYGLGSRVCLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(CCO2)N)C(=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2600989.png)

![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2601001.png)

![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)

![7-(4-chlorophenyl)-5-(4-fluorophenyl)-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601005.png)